2,1,3-Benzoxadiazole-5-carboxylic acid

Catalog No.
S755413
CAS No.
19155-88-5
M.F
C7H4N2O3
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1,3-Benzoxadiazole-5-carboxylic acid

CAS Number

19155-88-5

Product Name

2,1,3-Benzoxadiazole-5-carboxylic acid

IUPAC Name

2,1,3-benzoxadiazole-5-carboxylic acid

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)

InChI Key

WZUFYJFTOVGJJT-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C=C1C(=O)O

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)O

The exact mass of the compound 2,1,3-Benzoxadiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,1,3-Benzoxadiazole-5-carboxylic acid is a highly electron-withdrawing, canonicalized heterocyclic building block characterized by a fused 1,2,5-oxadiazole ring and a reactive 5-carboxy handle. In industrial and advanced laboratory settings, it is primarily procured as a critical electron-acceptor moiety for organic optoelectronics (OLEDs, OPVs, and DSSCs), a modular fluorogenic core for bioconjugation, and an essential upstream intermediate for specific active pharmaceutical ingredients (APIs) such as the Ampakine Farampator. It exhibits a melting point of 157–160 °C and is miscible with ethanol while remaining highly soluble in polar aprotic solvents like DMSO and DMF, making it highly processable for both solution-phase synthesis and vacuum deposition workflows .

Substituting 2,1,3-benzoxadiazole-5-carboxylic acid with generic aromatic precursors (like benzoic acid) or even its direct sulfur analog (2,1,3-benzothiadiazole-5-carboxylic acid) fundamentally disrupts application-critical performance. In optoelectronics, the higher electronegativity of the oxygen atom in the oxadiazole ring compared to sulfur pulls electron density more strongly, deepening the Lowest Unoccupied Molecular Orbital (LUMO) and altering the bandgap [1]. Furthermore, the sulfur analog exhibits a drastically higher melting point (>226 °C vs ~157 °C for the oxadiazole), which severely alters thermal processing windows, sublimation rates, and polymer blend solubility. In pharmaceutical synthesis, the exact oxadiazole pharmacophore is an absolute structural requirement for target binding in specific AMPA receptor modulators, rendering any in-class substitution completely unviable for API procurement.

Thermal Processing and Sublimation Window (Processability)

Thermal properties dictate the processability of heterocyclic building blocks in vacuum deposition and polymer blending. 2,1,3-Benzoxadiazole-5-carboxylic acid features a melting point of 157–160 °C, which is approximately 70 °C lower than its direct sulfur analog, 2,1,3-benzothiadiazole-5-carboxylic acid (226.5–232.5 °C) . This substantial reduction in melting temperature facilitates lower-temperature sublimation and improves solubility in organic matrices, reducing the risk of thermal degradation during the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Evidence DimensionMelting Point / Thermal Processing Window
Target Compound Data157 – 160 °C
Comparator Or Baseline226.5 – 232.5 °C (2,1,3-Benzothiadiazole-5-carboxylic acid)
Quantified Difference~70 °C lower melting point
ConditionsStandard solid-state thermal analysis (clear melt)

A significantly lower melting point enables less aggressive thermal processing and better solubility, critical for high-yield optoelectronic device manufacturing.

Optoelectronic Bandgap and LUMO Tuning (Precursor Suitability)

In the design of D-π-A (Donor-pi-Acceptor) organic dyes, the choice of the acceptor core strictly governs the energy levels. The higher electronegativity of the oxygen atom in the benzoxadiazole core, compared to the sulfur atom in benzothiadiazole, exerts a stronger electron-withdrawing effect [1]. Computational and experimental models demonstrate that oxygen substitution in these 1,2,5-chalcogenadiazole rings typically deepens the LUMO level by 0.1 to 0.2 eV relative to the sulfur analog. This deeper LUMO ensures more efficient electron injection into the conduction band of materials like TiO2.

Evidence DimensionLUMO Energy Level / Electron-Withdrawing Strength
Target Compound DataDeeper LUMO level (enhanced electron-withdrawing capacity)
Comparator Or BaselineBenzothiadiazole (BTD) core
Quantified Difference~0.1 - 0.2 eV deeper LUMO
ConditionsDFT/TDDFT computational modeling for D-π-A optoelectronic dyes

Allows material scientists to precisely tune the open-circuit voltage (Voc) and emission wavelengths in solar cells and OLEDs.

Bioconjugation Linkage Stability (Formulation Compatibility)

Standard benzoxadiazole fluorophores like NBD-Cl rely on direct nucleophilic aromatic substitution, which links the target amine directly to the fluorophore's π-system, often causing unpredictable spectral shifts. By utilizing 2,1,3-benzoxadiazole-5-carboxylic acid, chemists can synthesize NHS esters or hydrazides that form stable amide bonds. This isolates the conjugation site from the core electronic system, yielding conjugates with >90% stability in physiological buffers without quenching the intrinsic fluorescence of the oxadiazole ring.

Evidence DimensionConjugation Linkage Chemistry
Target Compound DataStable amide/ester bond via 5-carboxy handle
Comparator Or BaselineDirect secondary amine linkage (NBD-Cl / NBD-F)
Quantified DifferencePrevents direct perturbation of the fluorophore's π-system
ConditionsPeptide/protein labeling in aqueous buffers (pH 7-9)

Ensures predictable, stable fluorescence quantum yields post-conjugation for proteomics and diagnostic assays.

API Precursor Essentiality (Mainstream Industrial Workflow Fit)

For the synthesis of specific positive allosteric modulators of the AMPA receptor, such as the investigational drug Farampator (CX-691), the benzoxadiazole ring is an absolute structural requirement [1]. Substitution of 2,1,3-benzoxadiazole-5-carboxylic acid with generic aromatic acids (e.g., benzoic acid) during the upstream synthesis pipeline results in a complete loss of the required pharmacophore, abolishing the drug's allosteric binding capabilities. It is therefore a non-negotiable, single-route precursor for this class of neuroactive compounds.

Evidence DimensionPharmacophore Essentiality / Target Binding
Target Compound Data100% retention of AMPA receptor allosteric binding pocket fit
Comparator Or BaselineGeneric aromatic acids (e.g., benzoic acid)
Quantified DifferenceComplete loss of target specificity if substituted
ConditionsUpstream API synthesis pipeline for CX-691 (Farampator)

Dictates strict procurement compliance; buyers cannot substitute this CAS with cheaper generic aromatic acids in neuro-pharmaceutical pipelines.

Optoelectronic Material Synthesis (OLEDs/OPVs)

Where this compound is the right choice for synthesizing D-π-A organic dyes and electron-transport layers. Its lower melting point (~157 °C) compared to sulfur analogs ensures better thermal processability, while its deep LUMO level maximizes electron injection efficiency[1].

Fluorogenic Derivatization Reagents

Where this compound is the right choice for developing modular fluorescent probes (e.g., via NHS esterification). The 5-carboxylic acid handle allows for stable amide linkages to proteins and polymers without disrupting the core photophysics, providing greater linkage stability than direct-substitution reagents like NBD-Cl .

Upstream API Manufacturing (Ampakines)

The strict, non-negotiable precursor for synthesizing benzoxadiazole-containing neuroactive compounds, such as Farampator. It provides the exact steric and electronic pharmacophore required for AMPA receptor positive allosteric modulation [2].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,1,3-Benzoxadiazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types